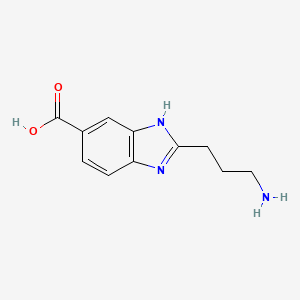

2-Aminopropyl-5(6)-carboxy-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-5-1-2-10-13-8-4-3-7(11(15)16)6-9(8)14-10/h3-4,6H,1-2,5,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGGNXJLMQHAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652132 | |

| Record name | 2-(3-Aminopropyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110356-08-6 | |

| Record name | 2-(3-Aminopropyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 2 Aminopropyl 5 6 Carboxy Benzimidazole

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic structure of molecules. nih.govnih.gov By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of 2-Aminopropyl-5(6)-carboxy-benzimidazole. researchgate.net For instance, studies on similar benzimidazole (B57391) derivatives have used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve optimized geometric parameters in the ground state. researchgate.netnih.gov

The geometric structures of novel benzimidazole derivatives are often optimized using DFT calculations, and the results can show good agreement with experimental data from techniques like X-ray crystallography. nih.gov These calculations are also used to determine various reactivity descriptors. The molecular electrostatic potential (MEP) map, for example, can be generated to predict reactive sites for electrophilic and nucleophilic attacks by identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov For benzimidazole derivatives, negative potential sites are typically located around electronegative atoms like nitrogen and oxygen, while positive potentials are found around hydrogen atoms. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Bond Length (C=N) | ~1.35 Å | Indicates the double bond character within the imidazole (B134444) ring. |

| Bond Angle (C-N-C) | ~108° | Defines the geometry of the five-membered imidazole ring. |

| Dipole Moment | 2-4 Debye | Indicates the overall polarity of the molecule. |

| Correlation Coefficient (R²) | >0.95 | Shows the correlation between theoretical and experimental bond lengths/angles. nih.gov |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. nih.gov In studies of benzimidazole derivatives, the calculated HOMO and LUMO energies are used to show that charge transfer occurs within the molecule. researchgate.net The distribution of these frontier orbitals is also significant; for example, the presence of electron-withdrawing groups like a carboxyl group (-COOH) can influence the localization of the LUMO. researchgate.net Time-dependent DFT (TD-DFT) calculations can further complement experimental findings by predicting the molecule's electronic absorption spectra (UV-Vis). researchgate.net

| Parameter | Representative Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates molecular stability and reactivity; a smaller gap implies higher reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. These simulations are crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or near a biological receptor. nih.govfigshare.com

MD simulations of benzimidazole derivatives interacting with biological targets, such as proteins or lipid membranes, provide detailed insights into the stability of the resulting complex. nih.govnih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex over the simulation time—lower, stable RMSD values suggest a stable binding. nih.govfigshare.com These simulations can also elucidate intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and binding. nih.gov

Computational Approaches to Ligand-Receptor Interactions and Binding Mechanics

Understanding how a molecule interacts with a biological receptor is a cornerstone of drug design and molecular biology. Computational methods provide a framework for predicting and quantifying these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is widely used to study benzimidazole derivatives by placing them into the binding site of a target protein to predict binding conformation and affinity. nih.govnih.gov The results are often scored based on binding energy, with more negative values indicating a more favorable interaction. researchgate.net

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. researchgate.netnih.gov For example, computational design of benzimidazole derivatives has been guided by docking studies to identify molecules with functional groups predicted to form favorable interactions with specific residues like asparagine and aspartic acid in a target's binding pocket. ulisboa.pt

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a high binding affinity for the target. biointerfaceresearch.com |

| Key Interacting Residues | Aspartic Acid (ASP) | Forms a hydrogen bond with the aminopropyl group. |

| Arginine (ARG) | Forms a salt bridge with the carboxy group. | |

| Tyrosine (TYR) | Forms a π-π stacking interaction with the benzimidazole ring. |

While molecular docking provides a rapid assessment of binding, binding free energy calculations offer a more quantitative and accurate prediction of binding affinity. semanticscholar.org Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) are commonly used. semanticscholar.org These calculations are typically performed on snapshots taken from MD simulations of the ligand-receptor complex, which accounts for the dynamic nature of the interaction. semanticscholar.org

Applications in Advanced Functional Materials and Analytical Chemistry

Design and Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzimidazole (B57391) scaffold, combined with the strategic placement of aminopropyl and carboxy moieties, makes 2-Aminopropyl-5(6)-carboxy-benzimidazole and its derivatives excellent candidates for the development of highly sensitive and selective fluorescent probes and chemical sensors. researchgate.netdergipark.org.tr These sensors are designed to detect a variety of analytes, from metal ions to changes in pH and the presence of biothiols, by exhibiting changes in their fluorescence properties upon interaction with the target molecule.

Photophysical Properties and Fluorescence Mechanism Elucidation

The fluorescence of benzimidazole-based probes is often governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.govrsc.org The electron-donating aminopropyl group and the electron-withdrawing carboxy group can significantly influence the electronic distribution within the molecule, thereby affecting its absorption and emission spectra.

For instance, the introduction of a strong electron-donating amino group can red-shift the fluorescent emission. nih.gov Upon binding to an analyte, the conformation of the molecule can change, leading to alterations in these photophysical processes. For example, the chelation of a metal ion might inhibit an ESIPT process, resulting in a noticeable color change in the fluorescence emission. rsc.orgnih.gov In some cases, the interaction with an analyte can trigger a "turn-on" fluorescence response through a chelation-enhanced fluorescence (CHEF) process. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the HOMO and LUMO energy levels, which helps in elucidating the specific fluorescence mechanism at play, be it PET or Förster Resonance Energy Transfer (FRET). researchgate.net

Role of Aminopropyl and Carboxy Groups in Analyte Recognition and Binding

The aminopropyl and carboxy groups are not merely modulators of photophysical properties; they are integral to the analyte recognition and binding process. The nitrogen atom in the aminopropyl group and the oxygen atoms in the carboxy group can act as effective chelating sites for metal ions. researchgate.net The flexibility of the aminopropyl chain allows the molecule to adopt a conformation that facilitates the formation of stable complexes with specific metal ions.

The carboxy group, with its potential to be deprotonated, can participate in electrostatic interactions and hydrogen bonding, further enhancing the binding affinity and selectivity for certain analytes. The combination of these functional groups allows for the creation of specific binding pockets tailored for target analytes. For example, the nitrogen atoms of the benzimidazole ring and the appended functional groups can coordinate with metal ions, leading to changes in the optical properties of the probe. researchgate.netnih.gov

Fluorescent Detection of Specific Analytes

Derivatives of this compound have been successfully utilized for the fluorescent detection of a range of analytes.

Metal Ions: These probes have demonstrated high selectivity and sensitivity for various metal ions. For instance, benzimidazole-derived chemosensors have been developed for the "turn-off" detection of Cu²⁺ and the ratiometric "turn-on" detection of Zn²⁺ in aqueous solutions, with detection limits in the micromolar and even nanomolar range. rsc.orgrsc.org The coordination of the metal ion with the probe leads to a significant change in its fluorescence intensity or a shift in its emission wavelength. rsc.org Probes have also been designed for the selective recognition of other ions like Co²⁺. nih.gov

pH: The benzimidazole moiety itself is pH-sensitive, with its fluorescence properties changing depending on the protonation state of the nitrogen atoms. researchgate.net This inherent characteristic allows for the development of fluorescent pH sensors. The presence of the acidic carboxy group and the basic aminopropyl group further enhances the pH-sensing capabilities of these molecules over a wider range.

Biothiols: By incorporating specific reactive sites, benzimidazole-based probes can be designed to detect biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). nih.gov For example, a probe with an acrylate functional group can react selectively with cysteine, leading to a "turn-on" fluorescence effect. nih.gov

| Analyte | Detection Method | Fluorescence Change | Detection Limit |

| Cu²⁺ | Turn-off | Quenching | 0.16 µM rsc.org |

| Zn²⁺ | Ratiometric turn-on | New blue emission | 0.1 µM rsc.org |

| Co²⁺ | Turn-off | Quenching | 3.56 µmol L⁻¹ nih.gov |

| Cysteine | Turn-on | Fluorescence increase | 86 nM (UV-vis), 43 nM (fluorescence) nih.gov |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The versatile coordination behavior of the benzimidazole core, coupled with the additional binding sites provided by the aminopropyl and carboxy functionalities, makes this compound an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov

Coordination Modes of Benzimidazole Ligands with Aminopropyl and Carboxy Functionalities

Benzimidazole-based ligands can exhibit a variety of coordination modes. researchgate.net The sp² hybridized nitrogen atom of the imidazole (B134444) ring possesses a lone pair of electrons that can readily coordinate with metal ions. researchgate.net The presence of both a flexible aminopropyl group and a potentially deprotonated carboxy group introduces additional coordination sites, allowing for the formation of chelate rings and bridging between metal centers. researchgate.net

The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. researchgate.net This versatility in coordination, influenced by factors such as the choice of metal ion and reaction conditions, plays a decisive role in determining the final architecture of the resulting coordination polymer or MOF. rsc.orgresearchgate.net The aminopropyl group can also participate in coordination, leading to the formation of stable six-membered chelate rings. researchgate.net

Assembly of Coordination Polymers and Metal-Organic Frameworks

The ability of ligands like this compound to link metal ions in multiple dimensions is fundamental to the assembly of coordination polymers and MOFs. These materials are constructed through the self-assembly of metal ions or clusters with organic ligands. researchgate.netasianpubs.org The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks with porous architectures. asianpubs.orgmdpi.comnih.gov

Supramolecular Chemistry and Directed Self-Assembly

Construction of Host-Guest Systems and Molecular Recognition PlatformsThe use of this compound in the construction of host-guest systems or for molecular recognition applications has not been reported in the scientific literature.

Due to the lack of specific data, the generation of data tables and detailed research findings as requested is not possible. To provide a comprehensive and accurate article, further experimental research on "this compound" is required.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly vital for analyzing complex structures like 2-Aminopropyl-5(6)-carboxy-benzimidazole. Due to the synthetic pathway typically yielding a mixture of the 5- and 6-carboxy isomers, advanced 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous signal assignment and for distinguishing between the regioisomers.

In ¹H NMR spectra of benzimidazole (B57391) derivatives, the protons on the benzene (B151609) ring provide key structural information. researchgate.net For the 5-carboxy isomer, three distinct aromatic protons would be expected, exhibiting a specific set of coupling constants. In contrast, the 6-carboxy isomer, possessing a higher degree of symmetry relative to the substitution pattern, would show a different splitting pattern for its aromatic protons. The aminopropyl side chain would present characteristic signals in the aliphatic region, including multiplets for the CH₂ groups and a triplet for the terminal CH₃ group, which would be further confirmed by ¹³C NMR and DEPT experiments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. researchgate.net The carbonyl carbon of the carboxylic acid group would appear significantly downfield. The key to regioisomer differentiation lies in the analysis of the aromatic carbons. The carbon atom directly attached to the carboxylic acid group (ipso-carbon) and the adjacent carbons will have distinct chemical shifts and coupling patterns in long-range ¹H-¹³C correlation spectra (HMBC), allowing for definitive assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Regioisomers of 2-Aminopropyl-carboxy-benzimidazole Note: These are predicted values for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Position | 5-Carboxy Isomer (¹H ppm) | 6-Carboxy Isomer (¹H ppm) | 5-Carboxy Isomer (¹³C ppm) | 6-Carboxy Isomer (¹³C ppm) |

| H-4 | Doublet | Singlet-like | ~115-125 | ~115-125 |

| H-6 | Doublet of doublets | Doublet | - | ~120-130 |

| H-7 | Singlet-like | Doublet | ~110-120 | ~110-120 |

| Propyl-CH₂ | Multiplet | Multiplet | ~40-50 | ~40-50 |

| Propyl-CH₂ | Multiplet | Multiplet | ~20-30 | ~20-30 |

| Propyl-CH₃ | Triplet | Triplet | ~10-15 | ~10-15 |

| C-2 | - | - | ~150-155 | ~150-155 |

| C-4 | - | - | ~115-125 | ~115-125 |

| C-5 | - | - | ~120-130 | - |

| C-6 | - | - | - | ~120-130 |

| C-7 | - | - | ~110-120 | ~110-120 |

| C-8/9 (bridgehead) | - | - | ~135-145 | ~135-145 |

| Carboxyl-C=O | - | - | ~165-175 | ~165-175 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Synthetic Intermediates and Coordination Complexes

While NMR provides structural information in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique is crucial for determining the precise atomic arrangement, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, obtaining a single crystal of one of the pure regioisomers would unequivocally resolve its constitution and conformation.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for studying its fragmentation behavior. For this compound, HRMS would provide a precise mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the confident determination of its molecular formula (C₁₁H₁₃N₃O₂).

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to probe the molecule's structure and connectivity. The resulting fragmentation pattern is a characteristic fingerprint. The principal fragmentation processes for benzimidazole derivatives have been previously investigated. journalijdr.com For this compound, fragmentation would likely proceed through several key pathways:

Loss of the propyl group: Cleavage of the bond between the imidazole (B134444) ring and the propyl side chain.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Cleavage within the side chain: Fragmentation of the propyl chain at various points.

Ring fragmentation: Characteristic cleavage of the benzimidazole core structure.

The manual or computer-assisted interpretation of these fragmentation spectra helps to confirm the proposed structure. nih.gov

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [C₁₁H₁₃N₃O₂ + H]⁺ Note: m/z values correspond to the monoisotopic mass of the predicted fragment ions.

| Proposed Fragment | Neutral Loss | Predicted m/z | Description |

| [M+H]⁺ | - | 220.1086 | Protonated molecular ion |

| [M+H - CO₂]⁺ | CO₂ | 176.1188 | Loss of carbon dioxide from the carboxylic acid group |

| [M+H - C₃H₇]⁺ | C₃H₇ | 177.0562 | Loss of the propyl radical from the side chain |

| [M+H - C₃H₇N]⁺ | C₃H₇N | 162.0456 | Cleavage of the side chain with the amino group |

Advanced Optical Spectroscopic Techniques (e.g., Time-Resolved Fluorescence, Two-Photon Absorption Spectroscopy) for Photophysical Characterization

Benzimidazole derivatives are well-known for their interesting photophysical properties and are often employed as fluorophores. nih.govrsc.org Advanced optical techniques are used to characterize their behavior upon light absorption. The aminopropyl and carboxy substituents on the benzimidazole core are expected to modulate its electronic structure and, consequently, its absorption and emission properties.

Many 2-substituted benzimidazoles exhibit Excited-State Intramolecular Proton Transfer (ESIPT), leading to a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. nih.govnih.gov Time-resolved fluorescence spectroscopy can measure the fluorescence lifetime, providing insights into the kinetics of the excited state processes, including ESIPT and other non-radiative decay pathways.

Two-Photon Absorption (TPA) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. nih.gov This phenomenon has significant advantages for fluorescence microscopy in biological systems, including deeper tissue penetration and reduced phototoxicity. nih.gov Benzimidazole-based platforms have been successfully designed for TPA applications, such as the ratiometric imaging of biologically relevant species. nih.govrsc.org The TPA cross-section (σ₂ₚₐ), a measure of the TPA efficiency, can be determined through specialized spectroscopic measurements. The suitability of this compound or its derivatives for such applications would be assessed using these advanced techniques. rsc.org

Table 3: Example Photophysical Data for a Two-Photon Absorbing Benzimidazole-Based Probe Data adapted from a study on a related benzimidazole system for illustrative purposes. nih.gov

| Parameter | Value | Condition |

| Max Absorption (λ_abs) | ~350 nm | In PBS buffer |

| Max Emission (λ_em) | ~450 nm | After reaction, in PBS buffer |

| Max TPA Wavelength | 740 nm | In PBS buffer |

| TPA Cross-Section (σ₂ₚₐ) | >100 GM | After reaction with analyte |

| Limit of Detection (LoD) | 0.81 µM | Fluorescence measurement |

Electron Microscopy and Diffraction Techniques (e.g., SEM, TEM, SAED, HRTEM) for Material Morphology and Nanostructure Characterization

While typically applied to materials rather than individual molecules, electron microscopy techniques become highly relevant if this compound is used as a building block for larger, ordered structures. Its functional groups (amine and carboxylic acid) make it a suitable candidate for constructing metal-organic frameworks (MOFs), coordination polymers, or self-assembled nanostructures through covalent or non-covalent interactions.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and topology of the resulting material, providing information on particle shape, size distribution, and aggregation state.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the material's internal structure. It can reveal the size and shape of individual nanoparticles or the porous nature of a larger framework.

Selected Area Electron Diffraction (SAED): SAED patterns, obtained within a TEM, provide information about the crystallinity of the material. A pattern of sharp, discrete spots indicates a single-crystalline domain, while concentric rings suggest a polycrystalline nature, and a diffuse halo points to an amorphous structure.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct visualization of crystal lattice fringes, providing definitive evidence of the material's crystalline quality and allowing for the measurement of lattice spacing.

These techniques are critical for establishing structure-property relationships in materials science, linking the molecular design of the benzimidazole building block to the final morphology and crystallinity of the bulk material.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Routes Towards Structurally Complex Derivatives

The development of advanced applications for 2-Aminopropyl-5(6)-carboxy-benzimidazole hinges on the ability to synthesize a diverse array of its derivatives. Modern synthetic organic chemistry offers powerful tools to modify the core structure, enabling the fine-tuning of its properties. Researchers are moving beyond traditional condensation reactions, which typically involve reacting o-phenylenediamines with carboxylic acids or aldehydes, to explore more sophisticated and efficient methodologies. arabjchem.orgjapsonline.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are at the forefront of these efforts. nih.govnih.gov These methods allow for the precise introduction of various aryl and heteroaryl groups at the 5(6)-position of the benzimidazole (B57391) ring, starting from a halogenated precursor. nih.govnih.gov Such modifications can dramatically alter the electronic and steric properties of the molecule. For instance, a study focused on synthesizing inhibitors for E. coli's DNA Gyrase B utilized these palladium-catalyzed reactions to functionalize the 5(6)-position of a benzimidazole core, achieving yields of up to 81%. nih.govnih.gov

Furthermore, the use of novel catalytic systems is gaining traction. Nanoparticle catalysts, including those based on copper, iron, and zirconium oxides, offer high efficiency, reusability, and often allow for milder reaction conditions. arabjchem.orgnih.govresearchgate.netdoi.org These catalysts can facilitate the condensation reactions for forming the benzimidazole ring itself or for subsequent derivatization.

| Synthetic Strategy | Description | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Buchwald-Hartwig enable C-C and C-N bond formation, allowing for diverse substituents at the benzimidazole core. nih.govnih.gov | High efficiency, broad substrate scope, precise control over substitution. nih.gov |

| Condensation with Aldehydes/Ketones | A fundamental method where o-phenylenediamine (B120857) reacts with aldehydes or ketones to form the benzimidazole ring. arabjchem.orgnih.gov | Straightforward, access to a wide range of 2-substituted derivatives. |

| Nanocatalysis | The use of metal-based nanoparticles (e.g., Cu, Fe, ZrO₂) to catalyze benzimidazole synthesis. arabjchem.orgnih.govresearchgate.netdoi.org | High yields, catalyst reusability, environmentally friendly conditions. nih.gov |

| Solid Acid Catalysis | Employing solid acids like ZrO₂–Al₂O₃ as recyclable catalysts for benzimidazole synthesis under thermal conditions. nih.gov | Reusability, ease of separation from the reaction mixture. |

These advanced synthetic strategies are crucial for creating libraries of structurally complex derivatives of this compound, each tailored for specific high-performance applications.

Development of Integrated Systems with this compound as a Key Component

The bifunctional nature of this compound, possessing both a basic amine and an acidic carboxyl group, makes it an ideal candidate for incorporation into larger, integrated systems. These functional groups can act as versatile linkers or anchor points for constructing complex macromolecular architectures.

One promising area is the development of novel polymers and composite materials. The compound can be polymerized through its functional groups to create polyamides or other functional polymers. These polymers could exhibit unique thermal, mechanical, or photophysical properties inherited from the benzimidazole moiety.

Another significant opportunity lies in the field of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form the nodes of a porous framework, while the aminopropyl group can be used to further functionalize the pores of the MOF after its construction. Such functionalized MOFs could be designed for applications in gas storage, separation, and catalysis. Research has shown the successful use of various catalysts, including metal-organic frameworks, for constructing benzimidazole derivatives. nih.gov

Advancements in Computational Design for Tailored Functionalities

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules with desired properties. nih.gov For this compound and its derivatives, in silico methods are being used to predict their behavior and guide synthetic efforts.

Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to understand how these molecules interact with biological targets or material surfaces. nih.govnih.gov For example, computational studies have been used to design benzimidazole derivatives as potential enzyme inhibitors by predicting their binding modes within the active site of a target protein. nih.govnih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds, that contribute to binding affinity, guiding the design of more potent derivatives. nih.govnih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of these molecules and their complexes over time, assessing the stability of predicted interactions. nih.gov These computational approaches not only save significant time and resources by prioritizing the most promising candidate molecules for synthesis but also provide a deeper understanding of the structure-function relationships that govern their activity.

| Computational Technique | Application in Benzimidazole Research | Outcome |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein or receptor. nih.govnih.gov | Identifies key binding interactions and helps in designing potent inhibitors or functional molecules. nih.govnih.gov |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity to build predictive models. nih.govnih.gov | Guides the design of new derivatives with enhanced activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability of protein-ligand complexes. nih.gov | Validates docking results and provides insights into the dynamic nature of molecular interactions. nih.gov |

New Frontiers in Analytical Sensing and Catalytic Applications

The unique electronic and structural characteristics of the benzimidazole scaffold make it a versatile platform for developing novel sensors and catalysts. The this compound molecule is particularly well-suited for these applications due to its multiple functionalization points.

In analytical sensing, benzimidazole derivatives are known to exhibit fluorescence. By strategically modifying the core structure, it is possible to create fluorescent probes that respond to the presence of specific analytes, such as metal ions or biologically important molecules. The aminopropyl and carboxy groups can serve as recognition sites or as points of attachment for other sensing moieties, enabling the design of highly selective and sensitive chemosensors.

In catalysis, the nitrogen atoms of the benzimidazole ring and the aminopropyl side chain can act as ligands, coordinating to metal centers to form catalytically active complexes. doi.org Chiral versions of 2-aminobenzimidazole (B67599) derivatives have been successfully used as organocatalysts in asymmetric synthesis, highlighting the potential of this structural class. researchgate.net By immobilizing these catalytic derivatives on solid supports, for example through the carboxylic acid group, it is possible to create heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. doi.org

Translational Research Opportunities in Materials Science and Analytical Tools

The ultimate goal of fundamental research into this compound is its translation into practical applications that address real-world challenges. The emerging research directions discussed above open up significant opportunities in materials science and the development of new analytical tools.

In materials science, there is potential to develop high-performance polymers derived from this benzimidazole for use in demanding environments, such as in aerospace or electronics, where thermal stability and chemical resistance are critical. Its derivatives could also be used to create functional coatings with properties like corrosion resistance, or as additives to improve the performance of existing materials.

In the realm of analytical tools, the development of sensors based on this compound could lead to new diagnostic tests or environmental monitoring devices. The ability to tailor the molecule's selectivity could result in portable, low-cost sensors for detecting specific pollutants in water or biomarkers in clinical samples. The translation of these research findings into tangible products will depend on continued interdisciplinary collaboration between chemists, materials scientists, and engineers.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Aminopropyl-5(6)-carboxy-benzimidazole, considering regioselectivity and yield?

- Methodological Answer : Classical synthesis routes involve condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. Phillips' method (1928) employs refluxing with hydrochloric acid and ethanol to form 2-substituted benzimidazoles . For regioselectivity in 5(6)-carboxy isomer formation, Weidenhagen's approach (1936) using oxidative cyclization of Schiff bases is recommended . A green chemistry alternative involves cyclizing o-phenylenediamines with CO₂ and H₂, which minimizes byproducts and improves yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating isomers.

Q. How should researchers characterize the structural isomers (5- vs. 6-carboxy) of this compound?

- Methodological Answer : Differentiate isomers using a combination of:

- NMR Spectroscopy : Compare chemical shifts of the carboxy group protons (δ ~12-13 ppm for COOH) and coupling patterns in the aromatic region .

- X-ray Crystallography : Resolve positional ambiguity of the carboxy group via single-crystal analysis .

- HPLC-MS : Use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to separate isomers, confirmed by exact mass (e.g., [M+H]⁺) .

Q. What analytical techniques validate purity and stability under storage conditions?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products using a gradient elution method (e.g., 10–90% acetonitrile in water over 20 minutes) .

- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate suitability for long-term storage .

- Karl Fischer Titration : Quantify moisture content (<0.5% recommended) to prevent hydrolysis .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize GLP-1R modulation by carboxy-benzimidazole derivatives?

- Methodological Answer :

- Targeted Modifications : Introduce substituents at the 2-aminopropyl or carboxy positions to enhance receptor binding. Patent data (e.g., Gilead Sciences) suggests alkyl or aryl groups improve GLP-1R affinity .

- In Silico Docking : Use software like AutoDock Vina to predict interactions with GLP-1R's extracellular domain (PDB ID: 7L4P). Focus on hydrogen bonding with Arg173 and hydrophobic contacts with Phe39 .

- In Vitro Assays : Measure cAMP production in HEK293 cells transfected with human GLP-1R (EC₅₀ values <100 nM indicate high potency) .

Q. How to resolve contradictions in spectroscopic data between predicted and observed structures?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the carboxy proton and C7 of the benzimidazole ring distinguish 5- from 6-carboxy isomers .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-31G* basis set) to validate functional groups .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace carboxy group positioning in NMR .

Q. What in vivo models are appropriate for evaluating antihypoxic activity of benzimidazole derivatives?

- Methodological Answer :

- Murine Hypoxia Models : Use BALB/c mice subjected to 8% O₂ for 72 hours. Administer compounds (10–50 mg/kg, i.p.) and measure survival rates and HIF-1α expression in lung tissue via Western blot .

- Ischemic Stroke Models : Middle cerebral artery occlusion (MCAO) in rats with post-treatment evaluation of infarct volume (TTC staining) and neurological scores .

Q. How to design experiments addressing discrepancies in receptor binding vs. functional activity data?

- Methodological Answer :

- Orthosteric vs. Allosteric Modulation : Perform Schild regression analysis to determine if the compound competes with endogenous GLP-1 (e.g., IC₅₀ shifts with increasing agonist concentration) .

- β-Arrestin Recruitment Assays : Use BRET-based systems (e.g., NanoLuc-tagged GLP-1R) to assess biased signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.